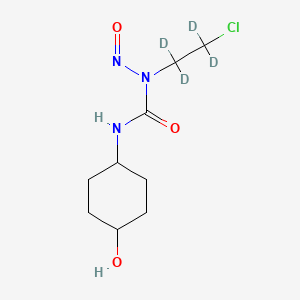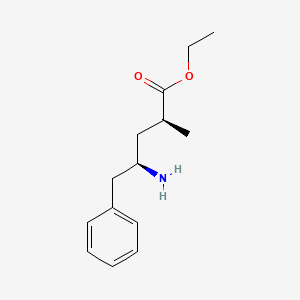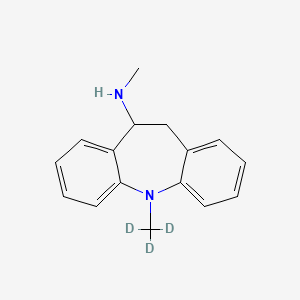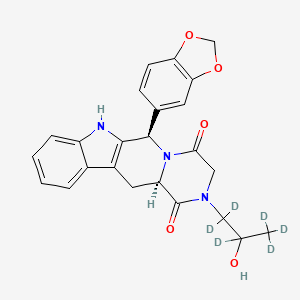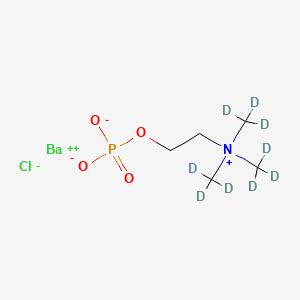
Phosphorylcholine-d9 (chloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorylcholine-d9 (chloride) is a deuterium-labeled derivative of phosphorylcholine chloride. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various biochemical and physiological studies. Phosphorylcholine is a key component of cell membranes and plays a crucial role in cellular signaling and metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorylcholine-d9 (chloride) typically involves the reaction of deuterium-labeled choline chloride with phosphoric acid or polyphosphoric acid at elevated temperatures. The reaction conditions often include temperatures ranging from 130°C to 180°C . The resulting phosphorylcholine chloride can then be purified through crystallization and filtration processes.
Industrial Production Methods
In industrial settings, the production of phosphorylcholine-d9 (chloride) follows similar synthetic routes but on a larger scale. The process involves the phosphorylation of choline chloride using phosphoric acid, followed by neutralization with calcium chloride, calcium carbonate, or calcium hydroxide. The product is then subjected to solid-liquid separation, concentration, and crystallization to obtain high-purity phosphorylcholine-d9 (chloride) .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorylcholine-d9 (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of phosphorylcholine-d9 (chloride) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from the reactions of phosphorylcholine-d9 (chloride) include various phosphorylated and deuterated derivatives, which are useful in biochemical and physiological studies .
Wissenschaftliche Forschungsanwendungen
Phosphorylcholine-d9 (chloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of choline metabolism.
Biology: Employed in studies of cell membrane dynamics and signaling pathways.
Medicine: Utilized in research on cardiovascular diseases, liver function, and neurological disorders.
Industry: Applied in the development of pharmaceuticals and nutraceuticals, particularly in the formulation of choline supplements
Wirkmechanismus
Phosphorylcholine-d9 (chloride) exerts its effects through its incorporation into cell membranes and participation in cellular signaling pathways. The deuterium labeling allows for precise tracking of its metabolic fate and interactions within the body. The compound targets various molecular pathways, including those involved in phospholipid metabolism and neurotransmitter synthesis .
Vergleich Mit ähnlichen Verbindungen
Phosphorylcholine-d9 (chloride) can be compared with other choline derivatives such as:
Choline chloride: A common choline supplement used in various applications.
Alpha-glycerophosphocholine: Known for its cognitive-enhancing properties.
Citicoline: Used in the treatment of neurological disorders.
Phosphorylcholine-d9 (chloride) is unique due to its deuterium labeling, which provides advantages in metabolic studies by allowing for precise tracking and analysis .
Eigenschaften
Molekularformel |
C5H13BaClNO4P |
|---|---|
Molekulargewicht |
363.97 g/mol |
IUPAC-Name |
barium(2+);2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate;chloride |
InChI |
InChI=1S/C5H14NO4P.Ba.ClH/c1-6(2,3)4-5-10-11(7,8)9;;/h4-5H2,1-3H3,(H-,7,8,9);;1H/q;+2;/p-2/i1D3,2D3,3D3;; |
InChI-Schlüssel |
JWSWNWQQMFJDTM-VIVYLVLJSA-L |
Isomerische SMILES |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-].[Ba+2] |
Kanonische SMILES |
C[N+](C)(C)CCOP(=O)([O-])[O-].[Cl-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


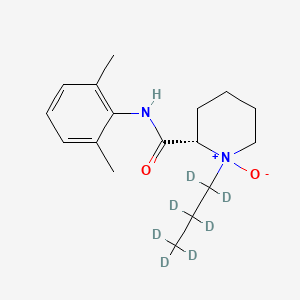
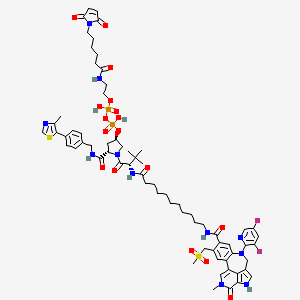
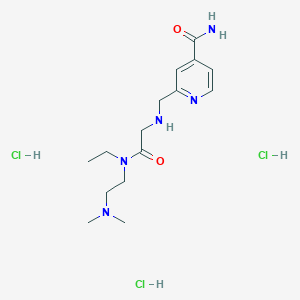
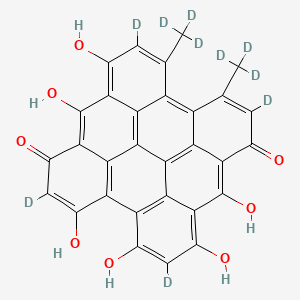

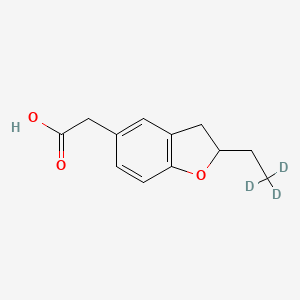

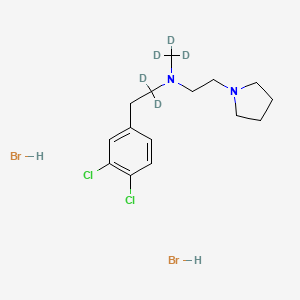
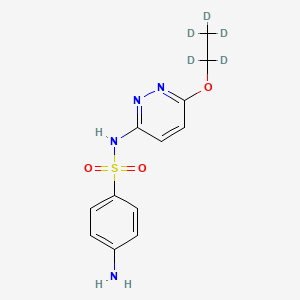
![13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol](/img/structure/B12423633.png)
